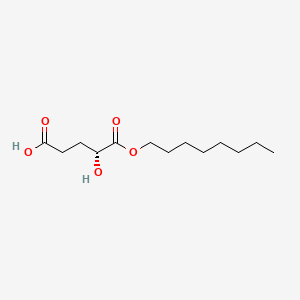
(2R)-Octyl-alpha-hydroxyglutarate
准备方法
合成路线和反应条件
(2R)-辛基-2-羟基戊二酸酯的合成通常涉及 2-羟基戊二酸酯与辛醇的酯化反应。该反应由硫酸或对甲苯磺酸等酸催化剂催化。 反应在回流条件下进行,以确保完全酯化 .
工业生产方法
(2R)-辛基-2-羟基戊二酸酯的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用大型反应器和连续流系统以确保高效生产。 然后使用蒸馏和重结晶等技术对产品进行纯化,以达到所需的纯度 .
化学反应分析
反应类型
(2R)-辛基-2-羟基戊二酸酯经历几种类型的化学反应,包括:
氧化: 该反应涉及将羟基转化为羰基。
还原: 羰基可以被还原回羟基。
取代: 在适当条件下,酯基可以被其他官能团取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 胺和硫醇等亲核试剂可用于取代反应.
主要产物
氧化: 主要产物是相应的酮或醛。
还原: 主要产物是醇。
取代: 主要产物是取代的酯.
科学研究应用
(2R)-辛基-2-羟基戊二酸酯在科学研究中具有广泛的应用:
化学: 它被用作研究酯化和水解反应的模型化合物。
生物学: 它被用于研究 2-羟基戊二酸酯在细胞代谢和信号传导中的作用。
医学: 它被用于癌症研究,以研究 IDH1 和 IDH2 突变对细胞过程的影响。
工业: 它被用于生产特种化学品和药物
作用机制
(2R)-辛基-2-羟基戊二酸酯通过抑制 α-酮戊二酸依赖性双加氧酶发挥作用。这些酶参与各种细胞过程,包括 DNA 修复和组蛋白修饰。 通过抑制这些酶,(2R)-辛基-2-羟基戊二酸酯可以改变细胞代谢和信号通路,导致细胞生长和存活发生变化 .
相似化合物的比较
类似化合物
(2S)-辛基-2-羟基戊二酸酯: 2-羟基戊二酸酯的 S-异构体。
辛基-2-羟基戊二酸酯: 该化合物的非手性形式。
(2R)-辛基-2-羟基戊二酸酯钠: 该化合物的钠盐形式
独特性
(2R)-辛基-2-羟基戊二酸酯的独特性在于其高细胞摄取率和对 α-酮戊二酸依赖性双加氧酶的特异性抑制作用。 这使其特别适用于研究 IDH1 和 IDH2 突变在癌细胞中的影响 .
生物活性
(2R)-Octyl-alpha-hydroxyglutarate, also known as (2R)-octyl-2-hydroxyglutarate, is a derivative of 2-hydroxyglutarate (2HG) that has gained attention for its biological activity, particularly in cancer biology and metabolic regulation. This compound is a cell-permeable form of 2HG, which is known to influence various cellular processes through its interactions with metabolic pathways and epigenetic modifications.
- Chemical Name : this compound
- CAS Number : 1391194-67-4
- Molecular Formula : C12H22O4
- Molecular Weight : 230.30 g/mol
This compound primarily acts by mimicking the effects of 2HG, which is implicated in the inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs). These enzymes play critical roles in cellular metabolism and epigenetic regulation. The compound has been shown to induce DNA double-strand breaks (DSBs) in various cell lines, suggesting a potential role in enhancing sensitivity to DNA-damaging agents such as PARP inhibitors .
1. Impact on Tumor Cells
Research indicates that (2R)-octyl-2-HG can induce a homologous recombination defect in tumor cells, making them more susceptible to therapies targeting DNA repair mechanisms. For instance, treatment with this compound resulted in a dose-dependent increase in DSBs in HeLa cells, demonstrating its potential as a therapeutic agent against cancers with IDH mutations .
2. Epigenetic Modifications
The compound influences gene expression through epigenetic modifications. It has been observed that (2R)-octyl-2-HG can alter methylation patterns within the genome, contributing to changes in cellular differentiation and proliferation. In particular, it has been linked to increased methylation of CpG sites in specific genes associated with tumor suppression .
Case Study 1: Induction of DNA Damage
In a controlled experiment using HeLa cells treated with (2R)-octyl-α-hydroxyglutarate, researchers observed a rapid increase in DSBs within two hours of exposure. This finding highlights the compound's ability to disrupt genomic integrity, which could be exploited in cancer therapies targeting resistant tumors .
Case Study 2: Epigenetic Regulation
A study focusing on the methylation status of specific genes after prolonged exposure to octyl-D-2-HG demonstrated significant changes in methylation patterns over time. These modifications were associated with altered gene expression profiles that could influence tumor behavior and response to treatment .
Data Summary
属性
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?
A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















